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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of agarase enzymes for

the modification of agar hydrocolloids in the food industry. The protocols detailed below are

intended to serve as a guide for developing novel food textures, creating functional food

ingredients, and exploring the potential of enzymatically modified agar in various food and

beverage applications.

Introduction to Agarase Modification of Agar
Agar, a hydrocolloid extracted from red algae, is widely used in the food industry as a gelling

agent, thickener, and stabilizer.[1][2] Its properties are primarily due to its main component,

agarose, a linear polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-

L-galactose.[3] The high molecular weight of agarose is responsible for its strong gelling

capacity.[3][4]

Agarase enzymes are glycoside hydrolases that catalyze the hydrolysis of agar into smaller

oligosaccharides. This enzymatic modification leads to a reduction in the molecular weight of

the agar, which in turn alters its functional properties, most notably a decrease in viscosity and

gel strength. This controlled degradation of agar opens up a range of applications, from

creating low-viscosity food coatings to producing functional prebiotic oligosaccharides.

Agarases are broadly classified into two categories based on their cleavage patterns:
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α-Agarases (E.C. 3.2.1.158): These enzymes cleave the α-1,3 linkages in agarose,

producing agarooligosaccharides (AOS) with 3,6-anhydro-L-galactose at the reducing end.

β-Agarases (E.C. 3.2.1.81): These enzymes hydrolyze the β-1,4 linkages, resulting in the

formation of neoagarooligosaccharides (NAOS) with D-galactose at the reducing end.

The choice of agarase and the control of reaction conditions allow for the precise tailoring of

agar hydrocolloid properties to meet the demands of specific food applications.

Key Applications in the Food Industry
The enzymatic modification of agar with agarase offers several advantages in food product

development:

Texture Modification: By reducing the gel strength and viscosity of agar, it is possible to

create a wider range of textures in products like jellies, desserts, and dairy products. This

allows for the development of softer, more spreadable, or easily pourable products.

Production of Functional Oligosaccharides: The AOS and NAOS produced through

enzymatic hydrolysis have been shown to possess prebiotic properties, promoting the

growth of beneficial gut bacteria. These oligosaccharides can be incorporated into functional

foods and beverages.

Low-Viscosity Glazes and Coatings: Enzymatically treated agar can be used to create thin,

clear, and stable glazes for fruits, baked goods, and savory products. The reduced viscosity

allows for easy application and a more appealing final product appearance.

Fat Replacement: In some applications, modified agar can mimic the mouthfeel and texture

of fats, enabling the development of low-fat or fat-free food products.

Improved Flavor Release: The modification of the gel matrix can influence the release of

flavor compounds, potentially enhancing the sensory perception of the food product.

Quantitative Data on Agarase Modification
The extent of hydrocolloid modification is dependent on several factors, including enzyme

concentration, substrate concentration, temperature, pH, and incubation time. The following
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tables summarize the impact of β-agarase treatment on key properties of agar.

Enzyme
Concentr
ation
(U/mL)

Incubatio
n Time
(min)

Agar
Concentr
ation (%)

Temperat
ure (°C)

pH

Resulting
Gel
Strength
(g/cm²)

Referenc
e

Control (no

enzyme)
- 1.5 - - >700

Not

specified
90

Not

specified
100

Not

specified
392.6

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

201.33

(NaOH-

pretreated)

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

132.78

(water-

pretreated)

Control (no

enzyme)
-

Not

specified
- - 1400

Specified

amount

Not

specified

Not

specified

Not

specified

Not

specified
429.7

Enzyme
(trAgaM1)
Concentrati
on (U/mL)

Agarose
Concentrati
on (%)

Incubation
Time (min)

Temperatur
e (°C)

Final NAOS
Concentrati
on (g/L)

Reference

10.26 1 100 50 9.25

Note: The data presented is compiled from various sources and may have been obtained under

different experimental conditions. Direct comparison may not be possible, and these tables

should be used as a general guide.
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Experimental Protocols
Protocol 1: General Procedure for Enzymatic
Modification of Agar Hydrocolloid
This protocol outlines the basic steps for modifying the viscosity and gel strength of an agar

solution using agarase.

Materials:

Food-grade agar powder

β-agarase (e.g., from Pseudomonas atlantica)

Phosphate buffer (50 mM, pH 6.0-8.0, depending on enzyme optimum)

Deionized water

Heating plate with magnetic stirrer

Water bath

Viscometer

Texture Analyzer

Procedure:

Agar Solution Preparation:

Disperse the desired amount of agar powder (e.g., 1.5% w/v) in the phosphate buffer.

Heat the suspension to boiling while stirring continuously until the agar is completely

dissolved.

Enzymatic Reaction:

Cool the agar solution to the optimal temperature for the selected agarase (e.g., 45°C).
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Add the specified amount of agarase to the solution. The enzyme concentration will

depend on the desired level of modification and should be optimized for each application.

Incubate the mixture in a water bath at the optimal temperature for a predetermined time

(e.g., 30-120 minutes). The incubation time is a critical parameter for controlling the final

properties of the hydrocolloid.

Enzyme Inactivation:

Heat the reaction mixture to a temperature that will inactivate the enzyme (e.g., 90-100°C)

for 10-15 minutes.

Analysis of Modified Agar:

Viscosity Measurement: Cool the solution to a defined temperature (e.g., 60°C) and

measure the viscosity using a viscometer.

Gel Strength Measurement: Pour the hot solution into molds and allow it to cool and set.

Measure the gel strength using a texture analyzer.

Protocol 2: Preparation of Prebiotic
Neoagarooligosaccharides (NAOS)
This protocol describes the production of NAOS from agar for use as a functional food

ingredient.

Materials:

Agar powder (2 g/L solution)

β-agarase (from Paenibacillus sp. or other suitable source)

Deionized water

Activated carbon

Ethanol
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Centrifuge

Rotary evaporator

Procedure:

Enzymatic Hydrolysis:

Prepare a 2 g/L solution of agar in deionized water and heat to dissolve.

Cool the solution to the optimal temperature for the β-agarase.

Add an excess of β-agarase to the agar solution to ensure complete hydrolysis.

Incubate the mixture until the desired degree of polymerization of NAOS is achieved. This

can be monitored using Thin Layer Chromatography (TLC).

Purification of NAOS:

Add activated carbon (e.g., 1 g per 20 mL of solution) to the hydrolysate to adsorb

impurities. Stir for 30 minutes and then centrifuge to remove the activated carbon.

To the supernatant, add three volumes of cold absolute ethanol to precipitate any

remaining polysaccharides.

Centrifuge to pellet the precipitate and collect the supernatant containing the soluble

NAOS.

Concentration and Analysis:

Concentrate the supernatant using a rotary evaporator to obtain a concentrated NAOS

syrup.

The composition and concentration of the NAOS can be analyzed using High-

Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD).

Protocol 3: Agarase Activity Assay (DNS Method)
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This protocol is for determining the activity of an agarase enzyme by measuring the amount of

reducing sugars released from agarose.

Materials:

Agarase enzyme solution

Agarose (0.2% w/v in a suitable buffer, e.g., 20 mM Tris-HCl, pH 8.0)

3,5-Dinitrosalicylic acid (DNS) reagent

D-galactose standard solutions

Spectrophotometer

Boiling water bath

Procedure:

Enzyme Reaction:

Mix 50 µL of the enzyme solution with 950 µL of the 0.2% agarose substrate solution.

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) for a

specific time (e.g., 30 minutes).

Color Development:

Stop the reaction by adding 500 µL of DNS reagent to the mixture.

Heat the tubes in a boiling water bath for 10 minutes to allow for color development.

Cool the tubes in an ice water bath.

Measurement:

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

Quantification:
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Prepare a standard curve using D-galactose solutions of known concentrations.

Determine the amount of reducing sugar released in the enzyme reaction by comparing

the absorbance to the standard curve.

One unit (U) of agarase activity is typically defined as the amount of enzyme that releases

1 µmol of D-galactose per minute under the specified assay conditions.
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Caption: Mechanism of Agarase Action on Agar.
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Start: Agar Hydrocolloid

1. Prepare Agar Solution
(e.g., 1.5% w/v in buffer)

2. Heat to Dissolve Agar

3. Cool to Optimal Enzyme Temperature
(e.g., 45°C)

4. Add Agarase Enzyme
(e.g., 10 U/mL)

5. Incubate
(e.g., 60 min at 45°C)

6. Inactivate Enzyme
(Heat to 95°C)

7. Analyze Modified Hydrocolloid
(Viscosity, Gel Strength, MW)

8. Utilize in Food Application
(Jelly, Coating, etc.)

End: Modified Food Product

Click to download full resolution via product page

Caption: Experimental Workflow for Agar Modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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